This compound can be classified as:
The synthesis of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid can be approached through microwave-assisted aldol condensation methods. This technique has been shown to yield various 4-oxo-2-butenoic acids effectively.
The molecular structure of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid can be described as follows:
While specific crystallographic data for this compound may not be readily available, similar compounds exhibit characteristic bond lengths and angles that can be inferred from known structures of related 4-oxo-2-butenoic acids.
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is expected to participate in several chemical reactions due to its functional groups:
While specific mechanisms of action for (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid are not documented in current literature, compounds of this class generally exhibit biological activities through interactions with enzymes or receptors.
The physical and chemical properties of (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid are crucial for understanding its behavior in different environments:
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid has potential applications in various fields:
(E)-4-(4-Iodoanilino)-4-oxo-2-butenoic acid is an α,β-unsaturated carbonyl compound featuring a conjugated system with distinct electron-withdrawing groups. Its molecular formula is C₁₀H₈INO₃, with a molecular weight of 317.08 g/mol . The structure comprises three key components:
The IUPAC name explicitly describes the stereochemistry and substituents: "(E)-4-(4-iodoanilino)-4-oxobut-2-enoic acid". Alternative designations include "4-(4-iodoanilino)-4-oxo-2-butenoic acid" and "fumaranilic acid derivative", reflecting structural similarities to classical maleanilic acids [6] [10]. Key identifiers include CAS Registry Number 200706-68-9 and canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)I .
Table 1: Nomenclature and Identifiers of (E)-4-(4-Iodoanilino)-4-oxo-2-butenoic Acid
Classification | Identifier |
---|---|
Systematic IUPAC Name | (E)-4-(4-Iodoanilino)-4-oxobut-2-enoic acid |
CAS Registry Number | 200706-68-9 |
Molecular Formula | C₁₀H₈INO₃ |
Molecular Weight | 317.08 g/mol |
SMILES Notation | C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |
XLogP3 Value | 2.5 (Indicating moderate lipophilicity) |
This compound emerged from systematic explorations into iodinated aniline derivatives during the early 2000s, coinciding with advances in chalcone-based anticancer agents. Its design principles mirror "molecular hybridization" strategies seen in chalcone-aroylacrylic acid chimeras [3]. These hybrids were engineered to merge the tubulin-inhibiting capability of chalcones with the electrophilic reactivity of α,β-unsaturated ketones.
Significant milestones:
The iodine atom’s strategic incorporation enables further derivatization via cross-coupling reactions (e.g., Suzuki coupling), positioning it as a versatile synthon in drug discovery .
Table 2: Historical Development Milestones of Related Butenoic Acid Derivatives
Year | Development | Significance |
---|---|---|
Pre-2000 | Chalcone-based tubulin inhibitors | Established foundation for α,β-unsaturated carbonyl pharmacophores |
2007 | Synthesis of iodinated analog (CAS 200706-68-9) | Enabled halogen-specific modifications |
2012 | X-ray crystallography of butenoic acid derivatives | Revealed planar conformation facilitating protein binding |
2013 | Report on antiproliferative pyridazinones | Confirmed relevance in anticancer scaffold design |
The compound’s therapeutic significance stems from three mechanistic attributes:
Key research findings:
Ongoing studies focus on:
Table 3: Documented Biological Activities of Structurally Related Compounds
Biological Activity | Structural Features Required | Observed Effects |
---|---|---|
Antiproliferative | α,β-unsaturated carbonyl + halogenated aryl | IC₅₀ 0.5-5 μM against leukemia lines |
Tubulin Polymerization Inhibition | Planar conjugated system | G2/M phase arrest at 2-20 μM concentrations |
Antimicrobial | Carboxylic acid + electron-withdrawing group | Zone diameters 0.6-3.0 cm against S. aureus and fungi |
Enzyme Inhibition | Michael acceptor moiety | Covalent binding to cysteine residues |
Concluding Remarks
(E)-4-(4-Iodoanilino)-4-oxo-2-butenoic acid represents a pharmaceutically significant scaffold merging structural versatility with targeted bioactivity. Its defined stereochemistry, halogenated aromatic system, and electrophilic core enable rational development of anticancer and antimicrobial agents. Current research prioritizes optimizing its pharmacodynamic profile through structural hybridization and in vivo validation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1